molecular formula C13H10O4 B14230206 3,5-Bis(3-hydroxyprop-1-yn-1-yl)benzoic acid CAS No. 630115-96-7

3,5-Bis(3-hydroxyprop-1-yn-1-yl)benzoic acid

Cat. No.: B14230206
CAS No.: 630115-96-7
M. Wt: 230.22 g/mol
InChI Key: XRNIKZQKFHCZEY-UHFFFAOYSA-N
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Description

3,5-Bis(3-hydroxyprop-1-yn-1-yl)benzoic acid is a chemical compound known for its unique structure and properties It features a benzoic acid core with two hydroxypropynyl groups attached at the 3 and 5 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Bis(3-hydroxyprop-1-yn-1-yl)benzoic acid typically involves the alkylation of a benzoic acid derivative with propargyl alcohol. The reaction is often catalyzed by a base such as potassium carbonate in a solvent like dimethylformamide (DMF). The reaction conditions usually require heating to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

3,5-Bis(3-hydroxyprop-1-yn-1-yl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxy groups can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The triple bonds in the propynyl groups can be reduced to form alkanes.

    Substitution: The hydroxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alkanes.

Scientific Research Applications

3,5-Bis(3-hydroxyprop-1-yn-1-yl)benzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,5-Bis(3-hydroxyprop-1-yn-1-yl)benzoic acid involves its interaction with specific molecular targets. The hydroxypropynyl groups can form hydrogen bonds and participate in various chemical reactions, influencing biological pathways and enzyme activities. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 3-(3-hydroxyprop-1-yn-1-yl)benzoic acid
  • 3,5-bis(prop-2-yn-1-yloxy)benzoic acid
  • 3,5-bis(3,4-dicarboxyphenoxy)benzoic acid

Uniqueness

3,5-Bis(3-hydroxyprop-1-yn-1-yl)benzoic acid is unique due to the presence of two hydroxypropynyl groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research applications, distinguishing it from other similar compounds .

Properties

CAS No.

630115-96-7

Molecular Formula

C13H10O4

Molecular Weight

230.22 g/mol

IUPAC Name

3,5-bis(3-hydroxyprop-1-ynyl)benzoic acid

InChI

InChI=1S/C13H10O4/c14-5-1-3-10-7-11(4-2-6-15)9-12(8-10)13(16)17/h7-9,14-15H,5-6H2,(H,16,17)

InChI Key

XRNIKZQKFHCZEY-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1C#CCO)C(=O)O)C#CCO

Origin of Product

United States

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